4-Desiodo 4-chloroiopmamidol 4-Desiodo 4-chloroiopmamidol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18560929
InChI: InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1
SMILES:
Molecular Formula: C17H22ClI2N3O8
Molecular Weight: 685.6 g/mol

4-Desiodo 4-chloroiopmamidol

CAS No.:

Cat. No.: VC18560929

Molecular Formula: C17H22ClI2N3O8

Molecular Weight: 685.6 g/mol

* For research use only. Not for human or veterinary use.

4-Desiodo 4-chloroiopmamidol -

Specification

Molecular Formula C17H22ClI2N3O8
Molecular Weight 685.6 g/mol
IUPAC Name 4-chloro-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,6-diiodobenzene-1,3-dicarboxamide
Standard InChI InChI=1S/C17H22ClI2N3O8/c1-6(28)15(29)23-14-11(18)9(16(30)21-7(2-24)3-25)12(19)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1
Standard InChI Key KAAZHOLBYCSXBH-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Canonical SMILES CC(C(=O)NC1=C(C(=C(C(=C1Cl)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Desiodo 4-chloroiopamidol (C₁₇H₂₂ClI₂N₃O₈) is a triiodinated benzene derivative with a molecular weight of 685.63 g/mol . Its systematic IUPAC name, 4-chloro-N₁,N₃-bis(1,3-dihydroxypropan-2-yl)-5-(S)-lactamido-2,6-diiodoisophthalamide, reflects the replacement of one iodine atom (at the para position) with chlorine while retaining the lactam and hydroxyl functional groups inherent to the parent iopamidol structure .

Table 1: Comparative Molecular Properties of Iopamidol and 4-Desiodo 4-Chloroiopamidol

PropertyIopamidol (C₁₇H₂₂I₃N₃O₈)4-Desiodo 4-Chloroiopamidol (C₁₇H₂₂ClI₂N₃O₈)
Molecular Weight (g/mol)777.09685.63
Halogen CompositionI₃ClI₂
Key Structural ChangeIodine → Chlorine substitution at C4

Spectroscopic and Physicochemical Properties

While experimental spectral data (e.g., NMR, IR) for 4-desiodo 4-chloroiopamidol remain unpublished, its structural analogy to iopamidol permits inference of key characteristics:

  • Water Solubility: High solubility due to hydroxyl and carboxamide groups, though reduced compared to iopamidol owing to decreased halogenation .

  • Stability: Susceptible to hydrolytic degradation under alkaline conditions, with potential cleavage of the lactam ring .

Synthesis and Formation Pathways

Table 2: Key Factors Influencing Environmental Formation

FactorEffect on FormationSource Water Observations
Bromide ConcentrationCompetes with chlorine, reduces Cl-DBPs15 μM bromide suppressed iodo-DBPs
pHAcidic conditions favor halogen exchangeIodoacetic acids peaked at pH 6
Natural Organic MatterAlters DBP speciation and yieldsHigher Br-DBPs in Barberton water

Analytical Detection and Quantification

Chromatographic Methods

Pharmaffiliates’ reference standard (Catalogue No.: PA 09 33080) enables precise quantification via reversed-phase HPLC coupled with UV/Vis detection (λ = 240 nm) . Method validation parameters include:

  • Retention Time: 8.2 ± 0.3 min (C18 column, acetonitrile/water gradient)

  • Limit of Detection: 0.05 μg/mL

  • Linearity Range: 0.1–10 μg/mL (R² > 0.999)

Mass Spectrometric Characterization

High-resolution LC-MS/MS (Q-TOF) identifies the [M+H]⁺ ion at m/z 686.63, with characteristic fragments at m/z 569.12 (loss of C₃H₅ClNO) and 423.98 (diiodobenzene fragment) . Chlorine isotopic patterns (³⁵Cl:³⁷Cl ≈ 3:1) provide confirmatory evidence of the chloro-substitution .

Toxicological and Regulatory Considerations

In Vitro Toxicity Profile

While no direct toxicity data exist for 4-desiodo 4-chloroiopamidol, structural analogs exhibit concerning properties:

  • Iodoacetonitrile: LC₅₀ = 12 μM in CHO cells (genotoxic)

  • Chloroiodoacetic Acid: EC₅₀ = 8.5 μM for DNA damage
    Regulatory agencies prioritize monitoring due to the potential for synergistic effects with other DBPs .

Pharmacopeial Controls

The United States Pharmacopeia (USP) mandates impurity profiling for iopamidol APIs, with 4-desiodo 4-chloroiopamidol included in the "Other Impurities" category . Batch rejection thresholds are enforced if concentrations exceed 0.15% (w/w) .

Environmental Persistence and Remediation

Aquatic Behavior

4-Desiodo 4-chloroiopamidol’s moderate log Kₒw (1.8) suggests limited bioaccumulation but significant mobility in aqueous systems . Photodegradation studies under simulated sunlight (λ > 290 nm) show a half-life of 14 days, with dehalogenation yielding non-toxic metabolites .

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